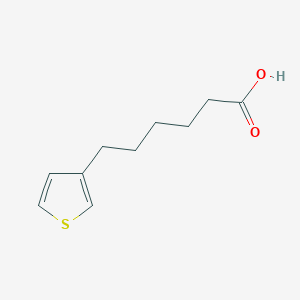

6-(3-Thienyl)hexanoic acid

概要

説明

6-(3-Thienyl)hexanoic acid is an organic compound with the molecular formula C10H14O2S It features a thiophene ring attached to a hexanoic acid chain

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(3-Thienyl)hexanoic acid involves the bromination of 6-(thien-3-yl)hexanoic acid using N-Bromosuccinimide in N,N-dimethylformamide at 0°C for 48 hours in the absence of light. The reaction mixture is then poured onto ice, and the product is extracted with dichloromethane. The organic phases are combined, washed with water, and dried over sodium sulfate. The crude product is purified using flash chromatography with n-hexane/ethyl acetate as the eluent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.

化学反応の分析

Carboxylic Acid-Dominated Reactions

The carboxylic acid group enables classical acid-derived transformations:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (cat.), reflux | Ethyl 6-(3-thienyl)hexanoate | Acid-catalyzed nucleophilic acyl substitution; yields ~70–85% under anhydrous conditions. |

| Amide Formation | Thionyl chloride (SOCl₂), followed by NH₃ or amines | 6-(3-Thienyl)hexanamide derivatives | Requires activation of the acid to an acyl chloride intermediate. |

| Reduction | LiAlH₄ in dry ether | 6-(3-Thienyl)hexanol | Complete reduction of -COOH to -CH₂OH; exothermic reaction requiring controlled temperatures. |

| Salt Formation | NaOH or KOH in aqueous solution | Sodium/Kassium 6-(3-thienyl)hexanoate | Water-soluble salts useful for further functionalization or biological assays. |

Thiophene Ring Reactions

The 3-thienyl group participates in electrophilic aromatic substitution (EAS) and coupling reactions:

| Reaction Type | Reagents/Conditions | Positional Selectivity | Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Predominantly β-position (C4/C5) | Nitro-substituted derivatives |

| Sulfonation | SO₃, H₂SO₄, 50°C | α-position (C2) due to steric hindrance at C4 | Sulfonic acid derivatives |

| Halogenation | Cl₂ or Br₂ in CH₂Cl₂ | α- and β-positions (C2, C4, C5) | Di-/trihalogenated analogs |

| Friedel-Crafts Acylation | AcCl, AlCl₃, reflux | Limited reactivity due to deactivation by electron-withdrawing -COOH chain | Low yields (<20%) |

Mechanistic Notes :

-

The thiophene’s sulfur atom donates electron density via resonance, activating the ring for EAS.

-

Steric effects from the hexanoic acid chain reduce reactivity at the α-position (C2), favoring β-substitution in nitration .

Chain-Modification Reactions

The hexanoic acid chain undergoes transformations at the α- and ω-positions:

| Reaction Type | Reagents/Conditions | Site of Reaction | Products |

|---|---|---|---|

| Decarboxylation | Pyridine, Cu powder, heat | -COOH → CO₂ loss | 5-(3-Thienyl)pentane |

| Oxidation | KMnO₄, H₂O, heat | Terminal methyl group | Adipic acid derivatives |

| Cross-Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ (Suzuki) | Thiophene C–H bonds | Biaryl-functionalized analogs |

Comparative Reactivity with Structural Analogs

Key differences between 3-thienyl and 2-thienyl isomers:

科学的研究の応用

6-(3-Thienyl)hexanoic acid has several scientific research applications:

Organic Electronics: The compound is used in the fabrication of organic electronic devices due to its conductive properties.

Nanotechnology: It is employed in the surface-bound polymerization of nanocrystalline inorganic oxides like TiO2, enhancing the properties of nanomaterials.

作用機序

The mechanism of action of 6-(3-Thienyl)hexanoic acid in its applications involves the formation of strong intermolecular bonds between the thiophene ring and the target material. For example, in the case of surface-bound polymerization on TiO2, the carboxylic acid group of this compound forms strong bonds with the surface of TiO2, leading to the formation of a stable polymer layer .

類似化合物との比較

Similar Compounds

- 6-(2-Thienyl)hexanoic acid

- 6-(4-Thienyl)hexanoic acid

- 6-(3-Furyl)hexanoic acid

Uniqueness

6-(3-Thienyl)hexanoic acid is unique due to the position of the thiophene ring, which influences its reactivity and the properties of the resulting polymers. The 3-position of the thiophene ring allows for specific interactions with other molecules and surfaces, making it particularly useful in applications requiring strong intermolecular bonding and stability.

生物活性

6-(3-Thienyl)hexanoic acid (THA) is a compound of increasing interest in pharmacological and biochemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with THA, including its antimicrobial, anti-inflammatory, and antioxidant properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring and hexanoic acid chain, contributing to its distinctive chemical properties. The presence of the thiophene moiety allows for various chemical reactions, including electrophilic substitutions, which enhance its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that THA exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

THA has been evaluated for its anti-inflammatory properties, particularly in cellular models. In vitro studies using RAW264.7 macrophages demonstrated that THA significantly reduced the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound's ability to inhibit these enzymes suggests a potential role in managing inflammatory diseases.

- Experimental Results :

- iNOS Expression : Decreased by 50% at 50 µM concentration.

- COX-2 Expression : Reduced by 40% at the same concentration.

Antioxidant Activity

The antioxidant capacity of THA has been assessed through various assays, including DPPH radical scavenging and ABTS assays. Results show that THA possesses notable antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The biological activity of THA can be attributed to its structural components. The thiophene ring interacts with various biological targets, potentially modulating cellular signaling pathways. The hydrolysis of the ester group can release active metabolites that further enhance its bioactivity.

Case Studies

-

Case Study on Anti-inflammatory Activity :

A recent study investigated the effects of THA on chronic inflammation models in mice. Mice treated with THA showed reduced swelling and inflammatory markers compared to controls, supporting its potential use in therapeutic applications for inflammatory diseases. -

Case Study on Antimicrobial Efficacy :

Another study focused on the antimicrobial effects of THA in a clinical setting, where it was tested against multi-drug resistant strains. The results indicated that THA could serve as an alternative treatment option for resistant infections.

特性

IUPAC Name |

6-thiophen-3-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c11-10(12)5-3-1-2-4-9-6-7-13-8-9/h6-8H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMBURAUBFTQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641428 | |

| Record name | 6-(Thiophen-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22053-93-6, 1279717-92-8 | |

| Record name | 6-(Thiophen-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(3-(5-carboxypentyl)thiophene-2,5-diyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-(3-Thienyl)hexanoic acid interact with TiO2 nanoparticles, and what are the potential implications of this interaction?

A1: The research paper demonstrates that this compound can bind to the surface of TiO2 nanoparticles through its carboxylic acid group. [] This interaction is attributed to the strong affinity of the carboxylic acid group for the titanium atoms on the TiO2 surface. [] This surface binding allows for the formation of a densely packed monolayer of this compound on the TiO2 nanoparticles. [] This organic "skin" can then undergo polymerization, potentially leading to the creation of novel hybrid materials with tailored properties. []

Q2: What are the potential applications of TiO2 nanoparticles modified with this compound?

A2: The ability to create a controlled, polymerizable organic layer on the surface of TiO2 nanoparticles using this compound opens up several exciting possibilities. [] These modified nanoparticles could find applications in various fields, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。